molecular formula C17H13N5S B12148095 N-[(Z)-(3-amino-1-isoindolylidene)amino]-4-phenyl-2-thiazolamine

N-[(Z)-(3-amino-1-isoindolylidene)amino]-4-phenyl-2-thiazolamine

Cat. No.: B12148095
M. Wt: 319.4 g/mol
InChI Key: ANVVRYLKUICIPP-QURGRASLSA-N
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Description

1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a thiazole ring, a hydrazine moiety, and an isoindole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine typically involves the reaction of 4-phenyl-1,3-thiazol-2-yl hydrazine with isoindoline-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of 1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form reactive intermediates that interact with DNA, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-1H-isoindol-3-amine is unique due to its combination of the thiazole, hydrazine, and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(E)-(4-phenyl-1,3-thiazol-2-yl)diazenyl]-2H-isoindol-1-amine

InChI

InChI=1S/C17H13N5S/c18-15-12-8-4-5-9-13(12)16(20-15)21-22-17-19-14(10-23-17)11-6-2-1-3-7-11/h1-10,20H,18H2/b22-21+

InChI Key

ANVVRYLKUICIPP-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/N=N/C3=C4C=CC=CC4=C(N3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C4C=CC=CC4=C(N3)N

Origin of Product

United States

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